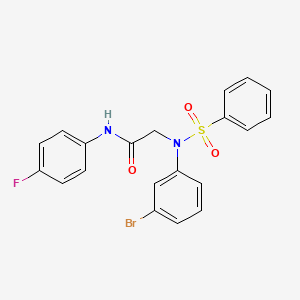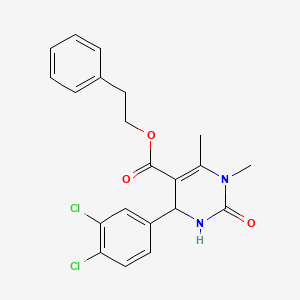
N~2~-(3-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine receptor antagonists. It is commonly referred to as Compound 34, and it has shown promise in scientific research applications due to its ability to selectively block glycine receptors.
作用机制
The mechanism of action of Compound 34 involves its ability to selectively block glycine receptors. Glycine receptors are ionotropic receptors that are primarily located in the spinal cord and brainstem. They play a crucial role in the regulation of synaptic transmission by mediating the inhibitory effects of glycine on neurons. By blocking glycine receptors, Compound 34 can disrupt the inhibitory effects of glycine, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound 34 have been extensively studied in vitro and in vivo. In vitro studies have shown that Compound 34 can block glycine receptors with high selectivity and potency. In vivo studies have demonstrated that Compound 34 can produce dose-dependent effects on pain perception, motor coordination, and learning and memory.
实验室实验的优点和局限性
One of the major advantages of using Compound 34 in lab experiments is its high selectivity for glycine receptors. This allows researchers to selectively block glycine receptors without affecting other neurotransmitter systems. However, one of the limitations of using Compound 34 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on Compound 34. One area of interest is the development of more potent and selective glycine receptor antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the role of glycine receptors in various neurological and psychiatric disorders, such as schizophrenia, epilepsy, and chronic pain. Additionally, the development of new methods for synthesizing and delivering Compound 34 may lead to improved experimental and therapeutic outcomes.
合成方法
The synthesis of N~2~-(3-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that includes the use of various reagents and solvents. The compound can be synthesized using a combination of organic chemistry techniques such as Suzuki coupling, bromination, and sulfonation.
科学研究应用
Compound 34 has been extensively studied for its potential use in scientific research applications. It has been shown to selectively block glycine receptors, which are involved in the regulation of synaptic transmission in the central nervous system. This makes it a valuable tool for investigating the role of glycine receptors in various physiological processes such as pain perception, motor coordination, and learning and memory.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3S/c21-15-5-4-6-18(13-15)24(28(26,27)19-7-2-1-3-8-19)14-20(25)23-17-11-9-16(22)10-12-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQLSUDKTDQAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)
![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955982.png)
![1-(2-fluorophenyl)-4-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4955992.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956007.png)
![2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4956010.png)

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)